

# (S)-1-(4-Chlorophenyl)ethanol CAS number and structure

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## Compound of Interest

Compound Name: (S)-1-(4-Chlorophenyl)ethanol

Cat. No.: B152429

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## An In-depth Technical Guide on (S)-1-(4-Chlorophenyl)ethanol

This technical guide offers a comprehensive overview of (S)-1-(4-Chlorophenyl)ethanol, a significant chiral intermediate primarily utilized in the pharmaceutical and fine chemical sectors. [1][2] The content herein is curated for researchers, scientists, and professionals engaged in drug development and organic synthesis.

## Chemical Identification and Structure

(S)-1-(4-Chlorophenyl)ethanol is a secondary alcohol featuring a stereogenic center at the carbinol carbon, attached to a 4-chlorophenyl group.[1][2] The specific "(S)" designation denotes the absolute configuration at this chiral center.

- Chemical Name: (S)-1-(4-Chlorophenyl)ethanol
- Synonyms: (S)-4-Chloro- $\alpha$ -methylbenzyl alcohol, (1S)-1-(4-chlorophenyl)ethanol[3]
- CAS Number: 99528-42-4[3]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>ClO[3][4]
- InChIKey: MVOSNPUNXINWAD-LURJTMIESA-N[3]
- Canonical SMILES: C--INVALID-LINK--c1ccc(Cl)cc1

It is important to distinguish the enantiomerically pure (S)-form from its racemic mixture, 1-(4-Chlorophenyl)ethanol, which is registered under CAS Number 3391-10-4.[5][6][7]

## Physicochemical Data

This compound typically presents as a colorless to pale yellow liquid under ambient conditions.[1][5] It exhibits good solubility in common organic solvents but is sparingly soluble in water.[1][5]

| Property         | Value                   | Reference(s) |
|------------------|-------------------------|--------------|
| Molecular Weight | 156.61 g/mol            | [3][6][7]    |
| Appearance       | Clear, colorless liquid | [5]          |
| Boiling Point    | 119 °C @ 10 mmHg        | [6][8]       |
| Density          | 1.171 g/mL at 25 °C     | [6][8]       |
| Refractive Index | n <sub>20/D</sub> 1.541 | [6]          |
| Flash Point      | >110 °C (>230 °F)       | [6]          |
| pKa (Predicted)  | 14.22 ± 0.20            | [5]          |

## Synthesis and Experimental Protocols

The synthesis of enantiomerically pure **(S)-1-(4-Chlorophenyl)ethanol** is of paramount importance for pharmaceutical applications, primarily achieved via asymmetric reduction of the prochiral ketone, 4'-chloroacetophenone.[1][9]

### Biocatalytic Asymmetric Reduction

Biocatalysis is a preferred method due to its high enantioselectivity, operational simplicity under mild conditions, and environmental benefits.[9]

Experimental Protocol: Whole-Cell Bioreduction using *Lactobacillus reuteri*[9]

- **Culture and Harvest:** *Lactobacillus reuteri* is cultured to a sufficient cell density. The cells are then harvested via centrifugation and washed with a suitable buffer, such as a phosphate

buffer at pH 7.0.[9]

- **Biocatalytic Reaction:** The harvested cells are re-suspended in the buffer, to which the substrate (4'-chloroacetophenone) and a co-substrate for cofactor regeneration (e.g., glucose) are added.[1][9]
- **Incubation:** The reaction mixture is incubated at a controlled temperature, for instance, 30 °C, with gentle agitation to ensure homogeneity.[9] Reaction progress is monitored using analytical techniques like TLC or GC.[9]
- **Extraction and Purification:** Upon completion, the product is extracted from the aqueous mixture using an organic solvent such as ethyl acetate.[1][9] The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.[9] The resulting crude product is purified by column chromatography to yield the enantiomerically pure **(S)-1-(4-Chlorophenyl)ethanol**. [1][9]

## Chemocatalytic Asymmetric Transfer Hydrogenation

This method provides a robust chemical route to the desired enantiomer.[10]

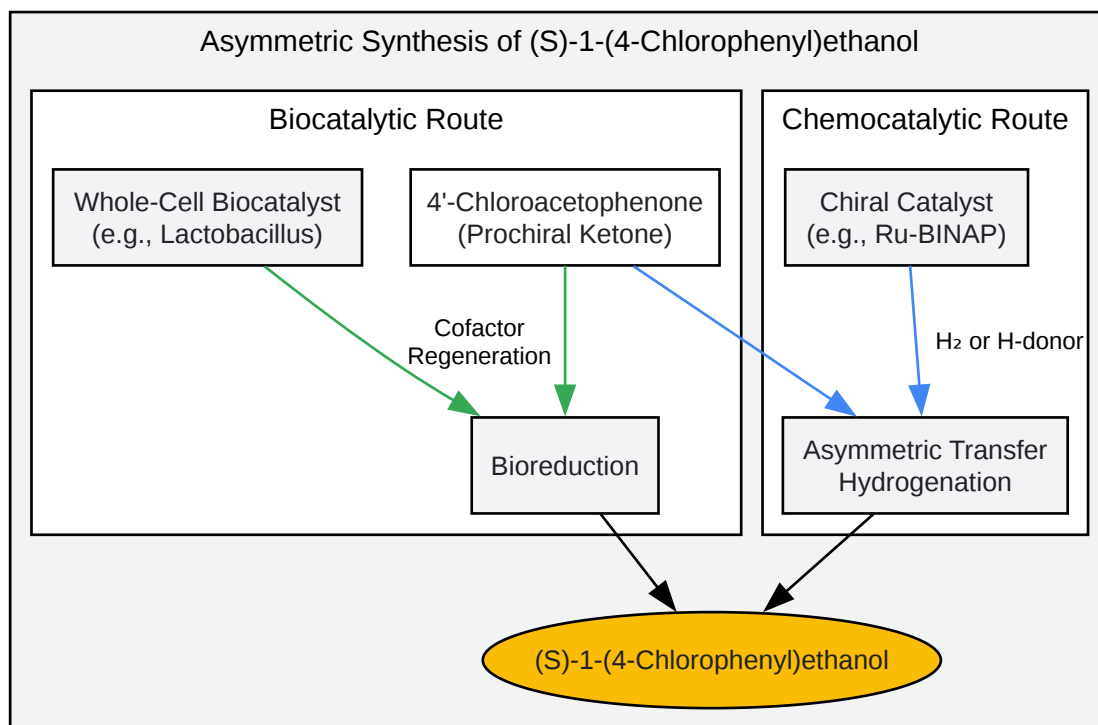
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation[10]

- **Catalyst Solution Preparation:** Under an inert atmosphere (e.g., nitrogen or argon), a chiral ruthenium catalyst and a corresponding chiral ligand are dissolved in an appropriate solvent, which also serves as the hydrogen source (e.g., 2-propanol).[10]
- **Hydrogenation Reaction:** 4'-chloroacetophenone is added to the prepared catalyst solution. The reaction is stirred at a specified temperature until completion.[10]
- **Work-up and Purification:** Following the reaction, the mixture is worked up to remove the catalyst and solvent. The product is then purified, typically through column chromatography or distillation.

## Applications in Pharmaceutical Development

**(S)-1-(4-Chlorophenyl)ethanol** serves as a crucial chiral synthon for a variety of active pharmaceutical ingredients (APIs).[1] Its most notable application is as a key intermediate in

the synthesis of the second-generation antihistamine, Cetirizine, and its active enantiomer, Levocetirizine.[1]

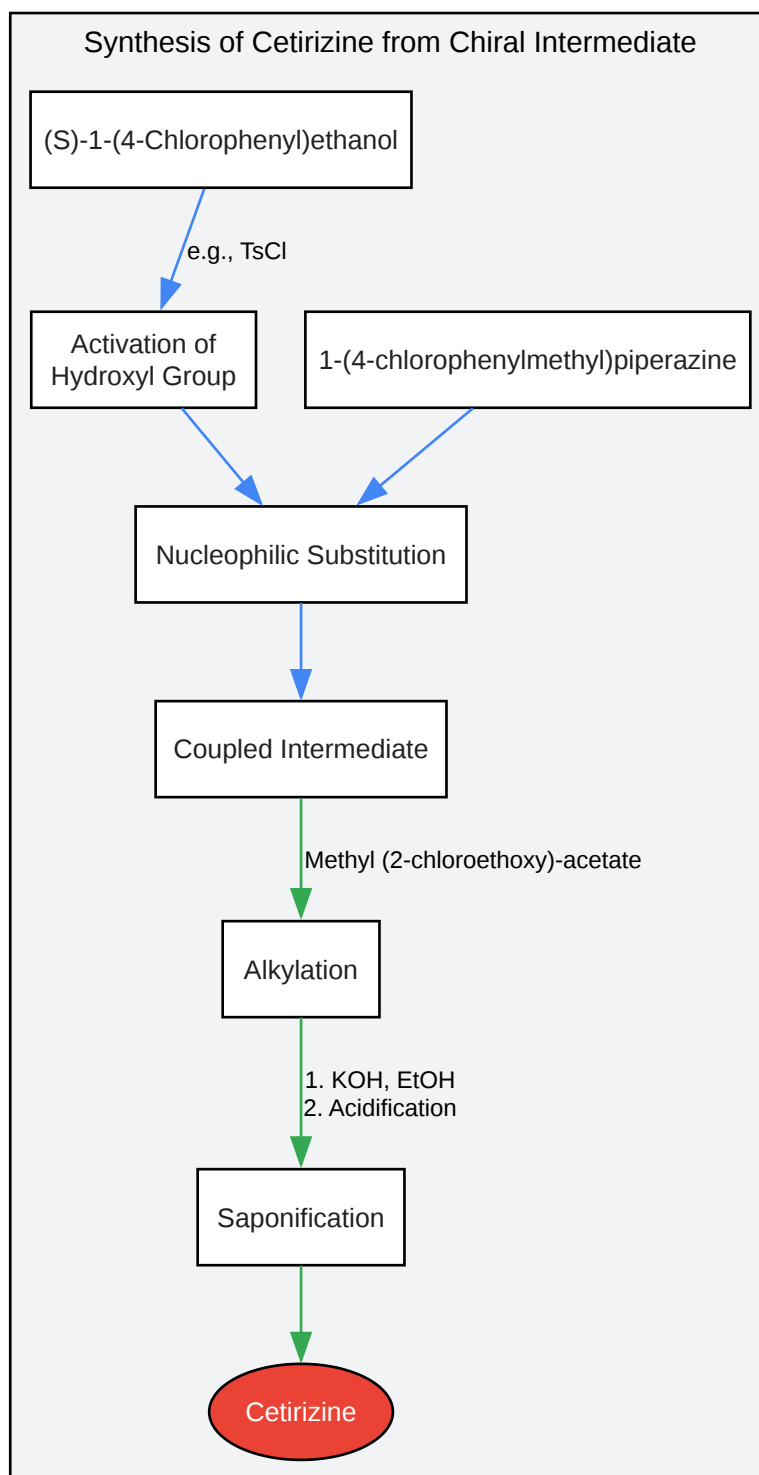


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Caption: Key asymmetric synthesis routes to **(S)-1-(4-Chlorophenyl)ethanol**.

## Role in Cetirizine Synthesis

The chirality of the starting alcohol is critical for the stereospecific synthesis of Levocetirizine, the more active enantiomer of Cetirizine. The general synthetic logic involves the coupling of the chiral alcohol moiety with the piperazine core structure.



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Caption: Logical workflow for the synthesis of Cetirizine.

## Analytical Characterization

The structural integrity, purity, and enantiomeric excess of **(S)-1-(4-Chlorophenyl)ethanol** are confirmed through a suite of standard analytical methods:

- Spectroscopy:  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy are used for structural elucidation.[5]
- Mass Spectrometry: Confirms the molecular weight and fragmentation pattern.[5]
- Chiral Chromatography: Chiral HPLC or GC is essential for quantifying the enantiomeric excess (e.e.).[1]

## Safety and Handling

**(S)-1-(4-Chlorophenyl)ethanol** is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and causes serious eye and skin irritation.[3] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

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